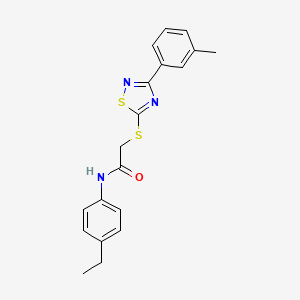

N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a meta-methylphenyl (m-tolyl) group at position 3 and a thioether linkage to an N-(4-ethylphenyl)acetamide moiety. Its structural design integrates a sulfur-containing thiadiazole ring, which may enhance electronic interactions with biological targets compared to analogous triazole-based compounds.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-3-14-7-9-16(10-8-14)20-17(23)12-24-19-21-18(22-25-19)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUSAIDCHPBOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-ethylphenylamine with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as a versatile building block for the synthesis of more complex molecules. It can be used in various organic reactions including:

- Formation of Thiadiazole Derivatives: The compound can be utilized to synthesize other thiadiazole-based compounds through cyclization reactions.

- Reactivity Studies: Its interactions with electrophiles and nucleophiles can provide insights into reaction mechanisms involving thiadiazoles.

Biology

The biological applications of this compound are extensive due to its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity:

Numerous studies have reported on the antimicrobial efficacy of thiadiazole derivatives. The following table summarizes some findings:

The presence of substituents on the phenyl ring enhances these activities, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties:

Research indicates that thiadiazole derivatives can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological properties:

- Cancer Treatment: Studies have shown that thiadiazole derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds derived from this structure have demonstrated significant inhibition against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines.

The mechanisms by which these compounds exert their effects often involve modulation of key signaling pathways related to cell proliferation and apoptosis.

Industrial Applications

In industry, this compound can be utilized in:

- Material Science: Due to its stability and reactivity, it can be incorporated into polymers or coatings.

- Agrochemicals: Its potential as a pesticide or herbicide precursor is under investigation due to its biological activity against plant pathogens.

Case Studies

Several case studies highlight the versatility and effectiveness of this compound:

-

Antimicrobial Efficacy Study:

A study evaluating various thiadiazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties compared to standard treatments like fluconazole and streptomycin . -

Cancer Cell Line Evaluation:

A series of derivatives were synthesized and tested for antiproliferative effects against multiple cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly influenced biological activity . -

Material Development:

Research into the incorporation of thiadiazole derivatives into polymer matrices demonstrated improved mechanical properties and resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring and aromatic substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, biological activity, and receptor interactions.

Structural and Functional Analogues

Key Structural Differences and Implications

Core Heterocycle: The target compound employs a 1,2,4-thiadiazole ring, replacing the 1,2,4-triazole in VUAA1, OLC15, and related analogs. Triazole-based compounds (e.g., VUAA1) exhibit well-documented agonist activity on insect Orco receptors, whereas thiadiazole derivatives remain underexplored in this context.

Substituent Variations :

- Pyridinyl vs. m-Tolyl : The 3-pyridinyl group in VUAA1 enhances polarity and hydrogen-bonding capacity, critical for Orco activation. In contrast, the m-tolyl group in the target compound introduces lipophilicity, which may favor membrane penetration but reduce receptor affinity .

- N-Substituents : The 4-ethylphenyl group in the target compound aligns with VUAA1’s structure, whereas OLC15’s 4-butylphenyl extension improves antagonist activity by occupying a hydrophobic pocket in Orco .

Biological Activity Trends :

- Agonist vs. Antagonist : Triazole derivatives with pyridinyl substituents (e.g., VUAA1) are potent agonists, while bulkier N-alkyl/aryl groups (e.g., OLC15) confer antagonist properties . The target compound’s thiadiazole core and m-tolyl group may shift this dynamic, though empirical data are lacking.

- Species Selectivity : VUAA1 and OLC15 show broad activity across insect species (e.g., Drosophila, moths), but modifications like the m-tolyl group in the target compound could narrow specificity .

Research Findings and Data Gaps

Orco Receptor Modulation :

- VUAA1’s triazole-based structure is a benchmark for Orco agonists, with EC₅₀ values in the micromolar range . The thiadiazole analog’s activity remains untested, though computational studies suggest reduced efficacy due to weaker π-π stacking with receptor residues.

Antagonist Development: OLC15’s 4-butylphenyl group and 2-pyridinyl substitution optimize antagonist activity, achieving IC₅₀ values lower than VUAA1’s EC₅₀ .

Synthetic Feasibility :

- Thiadiazole synthesis typically requires harsher conditions (e.g., sulfurizing agents) compared to triazoles, which may limit scalability .

Biological Activity

N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a 1,2,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 369.5 g/mol. Its structure includes a thiadiazole ring, which is significant for its pharmacological properties. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its biological activity by enhancing interactions with biological targets.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antibacterial and antifungal activities against various pathogens:

- Antibacterial Activity : Compounds with substitutions on the thiadiazole ring showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics like streptomycin .

- Antifungal Activity : Thiadiazole derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger. For example, specific derivatives exhibited inhibition rates between 58% and 66% compared to fluconazole .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxic Properties : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, one study reported IC50 values of 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines . The structure–activity relationship (SAR) analysis suggests that substituents on the C-5 phenyl ring significantly influence cytotoxicity.

- Mechanism of Action : Investigations into the mechanism revealed that these compounds might interact with tubulin, disrupting microtubule formation essential for cell division . Molecular docking studies have provided insights into binding affinities and potential pathways through which these compounds exert their effects.

3. Neuroprotective Activity

The neuroprotective effects of thiadiazole derivatives have also been documented:

- Anticonvulsant Activity : Certain derivatives have shown promising results in anticonvulsant assays using models like pentylenetetrazol (PTZ) and maximal electroshock (MES). For instance, compounds demonstrated up to 83% inhibition in PTZ models at doses as low as 20 mg/kg .

Summary Table of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives against multi-drug resistant bacterial strains and found significant improvements in efficacy compared to conventional treatments .

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines demonstrated that specific substitutions on the thiadiazole ring led to enhanced cytotoxic effects, suggesting potential for further drug development .

Q & A

Basic Research: Synthesis and Structural Confirmation

Q1. What are the optimized synthetic routes for N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can purity be ensured? A1. The synthesis typically involves coupling a substituted thiadiazole core with an acetamide derivative. Key steps include:

- Thiadiazole formation : Reacting 3-(m-tolyl)-1,2,4-thiadiazol-5-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether intermediate .

- Amidation : Introducing the N-(4-ethylphenyl) group via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (ethanol/water mixtures) ensures >95% purity .

- Yield optimization : Continuous flow reactors improve temperature control and reduce by-products .

Q2. Which spectroscopic methods are critical for confirming the structure of this compound? A2.

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethylphenyl vs. m-tolyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNOS) and detects isotopic patterns .

- Infrared Spectroscopy (IR) : Identifies thioamide (C=S, ~1250 cm) and aromatic C-H stretching (~3000 cm) .

Basic Research: Preliminary Bioactivity Screening

Q3. What in vitro assays are recommended for initial bioactivity profiling of this compound? A3.

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR inhibition, as seen in structurally related thiadiazoles) .

Advanced Research: Mechanistic and Optimization Studies

Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity? A4.

- Substituent variation : Replace the m-tolyl group with halogenated or electron-withdrawing groups (e.g., 3-chlorophenyl) to enhance binding to hydrophobic enzyme pockets .

- Thioether vs. sulfone : Compare bioactivity after oxidizing the thioether to a sulfone, which may alter solubility and target affinity .

- Pharmacophore modeling : Use computational tools (e.g., Schrödinger) to identify critical hydrogen-bonding and π-π stacking interactions .

Q5. How can contradictory IC values in different studies be resolved? A5.

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate target engagement : Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to proposed targets (e.g., EGFR) .

- Replicate in orthogonal assays : Compare results from fluorescence-based assays with radioactive ligand displacement studies .

Q6. What computational strategies predict the compound’s interaction with biological targets? A6.

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR’s Tyr-869 and Lys-721 residues) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility .

- Free-energy perturbation (FEP) : Quantify binding affinity changes caused by structural modifications .

Advanced Research: Stability and Selectivity

Q7. What degradation pathways should be monitored during stability studies? A7.

- Hydrolysis : Monitor thioamide (C=S) hydrolysis in aqueous buffers (pH 1–13) via HPLC .

- Oxidation : Expose to HO or cytochrome P450 enzymes to assess sulfoxide/sulfone formation .

- Photodegradation : UV-Vis spectroscopy under UV light (254 nm) detects decomposition products .

Q8. How can selectivity for specific biological targets be enhanced? A8.

- Proteome-wide profiling : Use kinase inhibitor beads (KIBs) to identify off-target kinase interactions .

- Metabolite blocking : Introduce methyl groups to prevent metabolic activation (e.g., CYP3A4-mediated oxidation) .

- Co-crystallization : Solve X-ray structures of the compound bound to targets (e.g., CDK5/p25) to guide rational design .

Advanced Method Development

Q9. What analytical methods resolve co-eluting impurities during HPLC purification? A9.

- Gradient optimization : Use acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve peak separation .

- Tandem MS (MS/MS) : Fragment ions distinguish structural isomers (e.g., m-tolyl vs. p-tolyl substitution) .

- Chiral chromatography : Employ amylose-based columns to separate enantiomers, if present .

Q10. How can in silico toxicity prediction tools mitigate developmental risks? A10.

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, mutagenicity, and hERG channel inhibition .

- PAINS filters : Screen for pan-assay interference compounds (PAINS) using substructure alerts (e.g., toxicophores like Michael acceptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.